![molecular formula C16H23N3O2S B5151510 1-butoxy-4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-butanol](/img/structure/B5151510.png)
1-butoxy-4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-butanol
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "1-butoxy-4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-butanol" involves multiple steps, including the reaction of 1,4-bis[4-amino5-mercapto 1,2,4-triazol-3-yl] butane with various substituted aromatic aldehydes in the presence of dry benzene, followed by reactions with substituted amines in the presence of formaldehyde to yield diverse derivatives. These processes are characterized by utilizing IR, 1HNMR, Mass spectra, and elemental analysis for structural characterization (Tirlapur et al., 2009).
Molecular Structure Analysis
The molecular structure of "1-butoxy-4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-butanol" and its derivatives can be analyzed through various spectroscopic methods such as IR, NMR, elemental analyses, and mass spectral studies. These techniques allow for the detailed examination of the molecular framework, enabling a comprehensive understanding of its structure and potential reactivity (Purohit & Mayur, 2010).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazole derivatives typically include interactions with various chemical agents to produce a wide array of compounds with different properties. The reactivity of these compounds is influenced by the presence of functional groups, such as the mercapto and phenyl groups, which can undergo further chemical transformations leading to novel compounds with potentially valuable biological activities (Haggam, 2021).
properties
IUPAC Name |
3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-3-11-21-12-14(20)9-10-15-17-18-16(22)19(15)13-7-5-4-6-8-13/h4-8,14,20H,2-3,9-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIMJUJOICMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333200 |
Source
|
Record name | 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
CAS RN |
301353-18-4 |
Source
|
Record name | 3-(4-butoxy-3-hydroxybutyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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